3-[2-(Sec-butyl)phenoxy]azetidine
CAS No.: 1220028-62-5
Cat. No.: VC2675994
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220028-62-5 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.3 g/mol |
| IUPAC Name | 3-(2-butan-2-ylphenoxy)azetidine |
| Standard InChI | InChI=1S/C13H19NO/c1-3-10(2)12-6-4-5-7-13(12)15-11-8-14-9-11/h4-7,10-11,14H,3,8-9H2,1-2H3 |
| Standard InChI Key | UHSBAZQKWZBWQS-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=CC=CC=C1OC2CNC2 |
| Canonical SMILES | CCC(C)C1=CC=CC=C1OC2CNC2 |
Introduction
Structural Characteristics and Basic Properties
3-[2-(Sec-butyl)phenoxy]azetidine is a heterocyclic organic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) connected via an oxygen bridge to a phenyl ring substituted with a sec-butyl group at the ortho (2-) position. The structural configuration combines several key functional elements:
Molecular Structure
The compound consists of three primary structural components:
-
A four-membered azetidine ring containing a nitrogen atom
-
A phenoxy linkage (oxygen bridge)
-
A phenyl ring with a sec-butyl substituent at the 2-position
This arrangement creates a molecule with multiple points for potential functionalization and biological interaction. The four-membered azetidine ring is particularly notable as it introduces significant ring strain, contributing to the compound's reactivity profile .
Comparative Analysis with Related Compounds
The structural characteristics of 3-[2-(Sec-butyl)phenoxy]azetidine can be better understood through comparison with similar documented compounds. One such analog is 3-[4-(Tert-Butyl)phenoxy]azetidine hydrochloride, which differs in both substituent position and alkyl group structure . The key differences include:
| Feature | 3-[2-(Sec-butyl)phenoxy]azetidine | 3-[4-(Tert-Butyl)phenoxy]azetidine HCl |
|---|---|---|
| Alkyl group | Sec-butyl | Tert-butyl |
| Substitution position | Ortho (2-position) | Para (4-position) |
| Salt form | Free base | Hydrochloride |
| Ring strain | Present in azetidine | Present in azetidine |
| Structural flexibility | Higher (sec-butyl has greater conformational freedom) | Lower (tert-butyl is more sterically hindered) |
The positional isomerism between these compounds likely leads to significant differences in their three-dimensional conformation, affecting their biological activity and chemical reactivity profiles.
Synthesis Pathways and Chemical Preparation
General Synthetic Routes to Azetidine Derivatives
The synthesis of 3-[2-(Sec-butyl)phenoxy]azetidine would likely follow established pathways used for similar azetidine derivatives. Based on documented procedures, several approaches can be considered:
Nucleophilic Substitution Approach
This approach would involve the reaction of 3-substituted azetidine (where the substituent is a good leaving group) with 2-sec-butylphenol under basic conditions:
-
Preparation of a suitable 3-substituted azetidine precursor (such as 3-mesyloxyazetidine)
-
Reaction with 2-sec-butylphenol in the presence of a base (typically a non-nucleophilic base such as potassium carbonate or triethylamine)
Building Block Method for Library Generation
In combinatorial chemistry applications, the synthesis could utilize the building block approach:
-
Preparation of azetidine building blocks with appropriate reactive functionalities
-
Coupling with appropriately substituted phenol derivatives
-
Diversification through various functional group transformations
Key Reaction Conditions
Based on documented synthesis of similar compounds, the following reaction conditions would likely be critical:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Polar aprotic (DMF, acetonitrile) | Facilitates nucleophilic substitution |
| Temperature | 55-60°C | Higher temperatures may be needed for less reactive substrates |
| Reaction time | 12-24 hours | Monitoring by TLC or HPLC recommended |
| Base | Triethylamine or K₂CO₃ | Non-nucleophilic bases preferred |
| Purification | Column chromatography | Typical eluent: hexane/ethyl acetate mixtures |
The reaction would likely require careful control of conditions to prevent side reactions and maximize yield .
Physical and Chemical Properties
| Property | Predicted Value/Characteristic |
|---|---|
| Physical state | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in organic solvents (methanol, ethanol, dichloromethane); limited water solubility |
| Stability | Moderately stable at room temperature; sensitive to oxidation over time |
| UV absorption | Likely exhibits absorption in the 260-280 nm range due to aromatic system |
Chemical Reactivity
The chemical behavior of 3-[2-(Sec-butyl)phenoxy]azetidine would be influenced by several structural features:
| Hazard Type | Potential Risk | Precautionary Measures |
|---|---|---|
| Skin contact | Irritation | Wear appropriate gloves |
| Eye exposure | Serious irritation | Use eye protection |
| Inhalation | Respiratory irritation | Use in well-ventilated areas or fume hood |
| Ingestion | Potentially harmful | Follow standard laboratory safety practices |
These precautions are extrapolated from data on 3-[4-(Tert-Butyl)phenoxy]azetidine hydrochloride, which carries warnings for skin irritation, eye irritation, and potential respiratory effects .
Analytical Characterization Techniques
Structural Elucidation Methods
For characterization and confirmation of 3-[2-(Sec-butyl)phenoxy]azetidine structure, the following analytical techniques would be most appropriate:
| Technique | Information Provided | Expected Findings |
|---|---|---|
| ¹H NMR | Proton environments | Characteristic signals for azetidine ring (multiplets at ~3-4 ppm), aromatic protons (6.7-7.5 ppm), and sec-butyl group |
| ¹³C NMR | Carbon environments | Signals for azetidine carbons (~30-60 ppm), aromatic carbons (110-160 ppm), and aliphatic sec-butyl carbons |
| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular ion and characteristic fragmentation patterns including loss of sec-butyl group |
| IR Spectroscopy | Functional group identification | Characteristic bands for C-N, C-O-C stretching, and aromatic C=C vibrations |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume